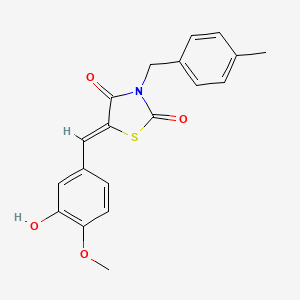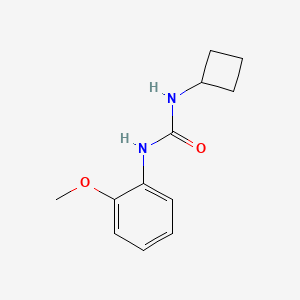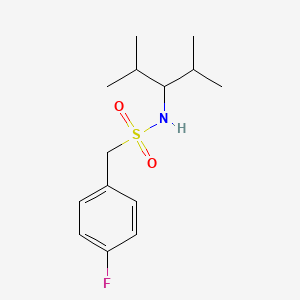
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a small molecule dye that is widely used in scientific research. ThT is a fluorescent probe that has a high affinity for amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT has been used in a variety of applications to study the formation, structure, and function of amyloid fibrils.
Mécanisme D'action
ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic and hydrogen bonding interactions. The binding of ThT to amyloid fibrils results in a significant increase in fluorescence intensity, which can be measured using a variety of spectroscopic techniques.
Biochemical and physiological effects:
ThT has been shown to have minimal effects on cellular viability and metabolism at low concentrations. However, at high concentrations, ThT can induce toxicity and cell death. ThT has also been shown to interact with other proteins and enzymes, which can affect their function and activity.
Avantages Et Limitations Des Expériences En Laboratoire
ThT is a widely used and well-established probe for the study of amyloid fibrils. It is relatively inexpensive and easy to use, and can be measured using a variety of spectroscopic techniques. However, ThT has limitations in that it only binds to beta-sheet structures and may not detect all types of amyloid fibrils. Additionally, ThT can interfere with the function of some proteins and enzymes, which can affect experimental results.
Orientations Futures
1. Development of new probes with higher affinity and specificity for amyloid fibrils.
2. Study of the effects of ThT on cellular metabolism and viability.
3. Development of new imaging techniques for the visualization of amyloid fibrils in vivo.
4. Investigation of the role of amyloid fibrils in disease pathogenesis and progression.
5. Development of new therapeutic strategies for the treatment of amyloid-related diseases.
Applications De Recherche Scientifique
ThT has been widely used in scientific research to study the formation and structure of amyloid fibrils. It has been used to monitor the kinetics of amyloid fibril formation, to determine the binding affinity of small molecules to amyloid fibrils, and to study the effects of mutations on amyloid fibril formation. ThT has also been used in imaging studies to visualize amyloid fibrils in vivo.
Propriétés
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-12-3-5-13(6-4-12)11-20-18(22)17(25-19(20)23)10-14-7-8-16(24-2)15(21)9-14/h3-10,21H,11H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZYCILIOVGEX-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4849823.png)
![5-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4849829.png)

![8-[2-(4-nitrophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4849838.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849862.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849864.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4849867.png)
![ethyl 4-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4849876.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide](/img/structure/B4849881.png)
![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![3-(4-chlorophenyl)-5-methyl-2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4849894.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4849896.png)